![molecular formula C5H5N5O2 B2850983 [1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI) CAS No. 339338-74-8](/img/structure/B2850983.png)
[1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI) is a derivative of the [1,2,5]oxadiazolo[3,4-b]pyrazine scaffold.
Vorbereitungsmethoden
The synthesis of [1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI) involves reactions of direct C-H bond functionalization. For example, [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dione can be synthesized directly from 3,4-diaminofurazan and oxalic acid by a one-step amide condensation reaction. The reaction conditions typically involve refluxing the reactants in an acidic medium
Analyse Chemischer Reaktionen
[1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI) undergoes various chemical reactions, primarily nitration reactions. These reactions are used to develop new promising components for explosives, rocket fuel, and gunpowder. Common reagents for these reactions include nitric acid and sulfuric acid, and the reactions are typically carried out under controlled temperature conditions. The major products formed from these reactions are nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Role of Mitochondrial Uncouplers
Mitochondrial uncouplers are compounds that disrupt the proton gradient across the mitochondrial membrane, leading to increased energy expenditure and reduced fat accumulation. Recent studies have highlighted the potential of [1,2,5]oxadiazolo[3,4-b]pyrazinamine derivatives as effective mitochondrial uncouplers.
Case Study: Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the oxadiazolo[3,4-b]pyrazine core can significantly influence the efficacy of these compounds. For instance:
- 6-amino derivatives were found to enhance mitochondrial respiration in L6 myoblast cells.
- A specific compound, SHS4121705 , exhibited an effective concentration (EC50) of 4.3 μM and showed promising results in reducing liver triglyceride levels in a STAM mouse model of NASH when administered at 25 mg/kg/day .
Efficacy in Preclinical Models
In preclinical studies involving STZ-induced mouse models of NASH:
- Compounds derived from [1,2,5]oxadiazolo[3,4-b]pyrazinamine demonstrated significant improvements in liver health markers such as alanine aminotransferase levels and NAFLD activity scores.
- The SAR investigations revealed that certain substitutions on the aniline moiety could enhance potency while maintaining safety profiles .
Synthesis of Derivatives
The synthesis of [1,2,5]oxadiazolo[3,4-b]pyrazinamine derivatives typically involves:
- Starting Material : 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine.
- Reactions : The compound is subjected to various substitution reactions with alkyl or aryl amines followed by hydroxylation processes.
- Characterization : The synthesized compounds are characterized using techniques such as NMR and mass spectrometry to confirm their structures and purity.
Summary of Key Findings
The following table summarizes key findings from recent studies on [1,2,5]oxadiazolo[3,4-b]pyrazinamine derivatives:
Compound | EC50 (μM) | Liver Triglyceride Reduction | Other Effects |
---|---|---|---|
SHS4121705 | 4.3 | Significant | Improved ALT levels |
Unsymmetrical Analog (10b) | 0.191 | Moderate | Increased OCR in hepatocytes |
Hydroxylated Derivative (12i) | 1.8 | Significant | Enhanced metabolic stability |
Wirkmechanismus
The mechanism of action of [1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI) involves mitochondrial uncoupling. This process disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production and an increase in heat generation. These properties make the compound a potential candidate for the treatment of metabolic disorders such as nonalcoholic steatohepatitis.
Vergleich Mit ähnlichen Verbindungen
[1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI) is similar to other compounds in the [1,2,5]oxadiazolo[3,4-b]pyrazine family, such as [1,2,5]thiadiazolo[3,4-b]pyrazine and quinoxaline derivatives . These compounds share similar electron-withdrawing properties and are used in various applications, including chemosensors and photovoltaic materials . [1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI) is unique due to its specific modifications, which enhance its mitochondrial uncoupling properties and potential therapeutic applications.
Biologische Aktivität
The compound [1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI) (CAS: 339338-74-8) is a member of the oxadiazole family, which has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C5H5N5O2
- Molar Mass : 167.13 g/mol
- Structural Characteristics : The oxadiazole ring system is known for its ability to interact with various biological targets, making it a promising scaffold for drug development.
Research indicates that compounds containing the oxadiazole scaffold exhibit a variety of biological activities primarily through:
-
Anticancer Activity : Many derivatives have shown cytotoxic effects against various cancer cell lines by inhibiting key enzymes involved in cell proliferation and survival. Notable targets include:
- Histone Deacetylases (HDAC) : Inhibition leads to altered gene expression associated with cancer progression.
- Thymidylate Synthase : Disruption of DNA synthesis in rapidly dividing cancer cells.
- Telomerase : Targeting this enzyme can limit the replicative potential of cancer cells.
- Antimicrobial Properties : Some derivatives have demonstrated significant antibacterial and antifungal activities. For instance, studies have shown that certain oxadiazole derivatives effectively inhibit pathogens such as Escherichia coli and Candida albicans .
Case Studies
-
Anticancer Studies :
- A study highlighted the synthesis and evaluation of several 1,3,4-oxadiazole derivatives, revealing that some compounds exhibited potent anticancer activity against various human cancer cell lines. The structure-activity relationship (SAR) indicated that modifications at specific positions on the oxadiazole ring can enhance cytotoxicity .
- Antimicrobial Activity :
- Mitochondrial Uncoupling :
Data Tables
Biological Activity | Target | Effect |
---|---|---|
Anticancer | HDAC | Inhibition leads to apoptosis in cancer cells |
Antimicrobial | E. coli | Significant growth inhibition observed |
Antifungal | C. albicans | Effective at low concentrations |
Metabolic | Liver Triglycerides | Reduction in NASH model |
Eigenschaften
IUPAC Name |
5-methoxy-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O2/c1-11-5-2(6)7-3-4(8-5)10-12-9-3/h1H3,(H2,6,7,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAFWRRZPYTPED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=NON=C2N=C1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.